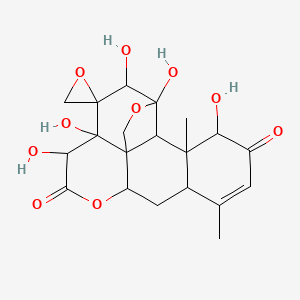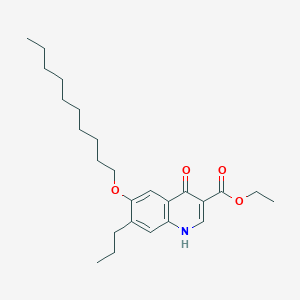
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one: is an organic compound with the molecular formula C17H14Otrans,trans-Dibenzylideneacetone . This compound is characterized by its conjugated diene system, which contributes to its stability and reactivity. It is often used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction between benzaldehyde and acetone. The reaction is carried out in an ethanol aqueous solution at a temperature of 20-25°C, yielding the compound with a 78% efficiency .
Industrial Production Methods: While specific industrial production methods for (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one are not extensively documented, the Claisen-Schmidt condensation remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products:
Oxidation: Epoxides or carboxylic acids.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one is used as a ligand in coordination chemistry, particularly with transition metals like platinum. It forms complexes that are valuable in catalysis and material science .
Biology and Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and as an additive in various chemical processes. Its conjugated system makes it useful in the development of organic electronic materials .
Mécanisme D'action
The mechanism by which (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one exerts its effects involves several pathways:
Comparaison Avec Des Composés Similaires
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one: This compound has similar structural features but includes methoxy groups, which can influence its reactivity and applications.
(1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one:
Uniqueness: (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one is unique due to its conjugated diene system and its ability to form stable complexes with transition metals like platinum. This makes it particularly valuable in catalysis and material science applications .
Propriétés
Formule moléculaire |
C51H42O3Pt |
|---|---|
Poids moléculaire |
898.0 g/mol |
Nom IUPAC |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum |
InChI |
InChI=1S/3C17H14O.Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h3*1-14H;/b3*13-11+,14-12+; |
Clé InChI |
FEKYVXQHHOSKBW-XGQVLBTFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt] |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12324054.png)
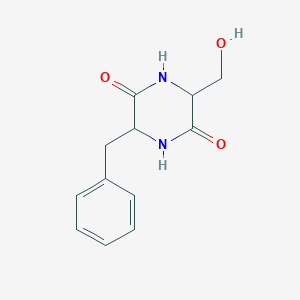
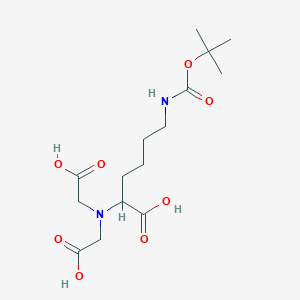
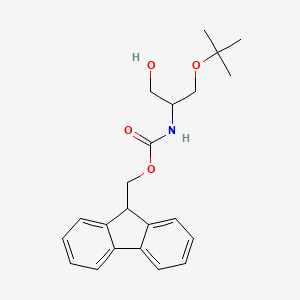
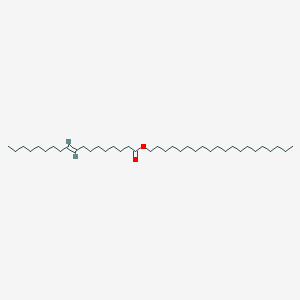
![8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione](/img/structure/B12324077.png)
![2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324087.png)
![4a,5,5a,6,6a,6b,7,7a-Octahydro-7,7a-dihydroxy-3,6b-dimethyl-5-methylenecycloprop[2,3]indeno[5,6-b]furan-2(4H)-one](/img/structure/B12324100.png)

![15-(5-hydroxy-6-methylhept-6-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12324107.png)
![4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride](/img/structure/B12324108.png)
